

spectroscopic comparison of synthetic vs natural 10-Nonadecanol

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Compound of Interest		
Compound Name:	10-Nonadecanol	
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A Spectroscopic Showdown: Synthetic vs. Natural 10-Nonadecanol

In the realm of chemical analysis and drug development, the unequivocal identification and characterization of compounds are paramount. This guide provides a detailed spectroscopic comparison of synthetic **10-Nonadecanol** with its natural counterpart. While spectroscopic data for synthetic **10-Nonadecanol** is well-documented and readily available from commercial suppliers, obtaining corresponding data for **10-Nonadecanol** isolated from natural sources presents a significant challenge. Natural **10-Nonadecanol** is often a minor constituent within complex mixtures, such as the essential oil of Helichrysum odoratissimum, making its isolation and subsequent spectroscopic analysis without impurities a non-trivial task.[1]

This guide will present the available spectroscopic data for synthetic **10-Nonadecanol** as a benchmark. Researchers can use this information as a reference for the identification of **10-Nonadecanol** in natural extracts.

Physicochemical Properties of 10-Nonadecanol



Property	Value	Source
Molecular Formula	C19H40O	[1]
Molecular Weight	284.5 g/mol	[1]
CAS Number	16840-84-9	[1]
Appearance	White solid	
Boiling Point	344.8 °C at 760 mmHg	[2]
Melting Point	Not available	
IUPAC Name	Nonadecan-10-ol	[1]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of synthetic **10-Nonadecanol**. At present, directly comparable, published spectroscopic data for purified, naturally sourced **10-Nonadecanol** is not available. The data presented here is sourced from spectral databases, with the original samples provided by chemical manufacturers.

¹³C NMR Spectroscopy



Chemical Shift (ppm)	Assignment
~72	C10 (CH-OH)
~38	C9, C11
~32	CH ₂ (multiple)
~29	CH ₂ (multiple)
~26	CH ₂
~23	CH ₂
~14	C1, C19 (CH ₃)
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.	

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)	Assignment
~3330 (broad)	O-H stretch
~2920	C-H stretch (asymmetric)
~2850	C-H stretch (symmetric)
~1465	C-H bend
~1060	C-O stretch

Mass Spectrometry (MS)



m/z	Interpretation
266	[M-H ₂ O] ⁺
157	[C10H21O]+ or [C11H23]+
143	$[C_9H_{19}O]^+$ or $[C_{10}H_{21}]^+$
129	[C ₈ H ₁₇ O] ⁺ or [C ₉ H ₁₉] ⁺
115	[C7H15O] ⁺ or [C8H17] ⁺
101	[C ₆ H ₁₃ O] ⁺ or [C ₇ H ₁₅] ⁺
87	[C ₅ H ₁₁ O] ⁺ or [C ₆ H ₁₃] ⁺
73	[C ₄ H ₉ O] ⁺ or [C ₅ H ₁₁] ⁺
59	[C ₃ H ₇ O] ⁺ or [C ₄ H ₉] ⁺
45	[C ₂ H ₅ O] ⁺ or [C ₃ H ₇] ⁺
Note: The fragmentation pattern can be influenced by the ionization technique used.	

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of long-chain alcohols like **10-Nonadecanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified alcohol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.



- ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet.
- Sample Spectrum: Record the spectrum of the sample. The instrument will automatically
 ratio the sample spectrum to the background spectrum to produce the final absorbance or
 transmittance spectrum.
- Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the alcohol in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 μg/mL.
- Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or semi-polar column like DB-5ms).
- · GC Conditions:



- Injector Temperature: 250-280 °C.
- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: Identify the peak corresponding to 10-Nonadecanol based on its retention time and compare its mass spectrum to a reference library (e.g., NIST).

Mandatory Visualizations

Proposed Anti-Inflammatory Mechanism of 10-Nonadecanol

While a specific signaling pathway for **10-Nonadecanol** has not been fully elucidated, computational studies suggest a potential anti-inflammatory role through the inhibition of key enzymes in the inflammatory cascade: Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). The following diagram illustrates this proposed mechanism of action.

Caption: Proposed anti-inflammatory action of **10-Nonadecanol** via inhibition of COX-2 and iNOS.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the isolation and spectroscopic identification of a natural product like **10-Nonadecanol** from a plant source.



Caption: General workflow for the isolation and spectroscopic identification of **10-Nonadecanol**.

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References

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